Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-({3-[(4-nitrophenyl)methoxy]phenyl}methylidene)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Overview
Description
Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-({3-[(4-nitrophenyl)methoxy]phenyl}methylidene)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-A]pyrimidine core
Preparation Methods
The synthesis of Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-({3-[(4-nitrophenyl)methoxy]phenyl}methylidene)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thiazolo[3,2-A]pyrimidine core, followed by the introduction of various substituents through a series of reactions such as alkylation, acylation, and condensation. Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-({3-[(4-nitrophenyl)methoxy]phenyl}methylidene)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-({3-[(4-nitrophenyl)methoxy]phenyl}methylidene)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-({3-[(4-nitrophenyl)methoxy]phenyl}methylidene)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolo[3,2-A]pyrimidine derivatives These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O6S/c1-5-41-31(38)28-20(2)33-32-35(29(28)23-11-15-24(16-12-23)34(3)4)30(37)27(43-32)18-22-7-6-8-26(17-22)42-19-21-9-13-25(14-10-21)36(39)40/h6-18,29H,5,19H2,1-4H3/b27-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVFAHXENJHHSY-IMRQLAEWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=CC(=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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